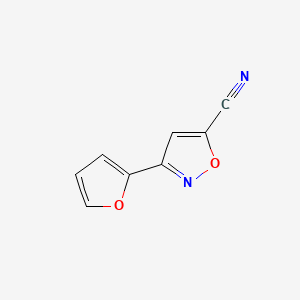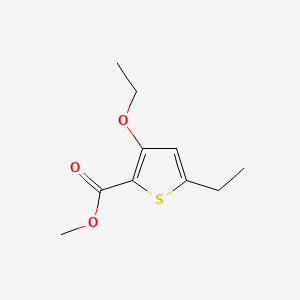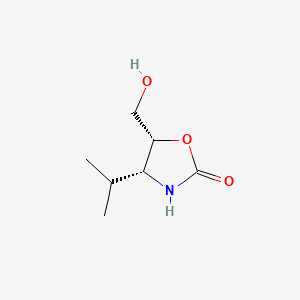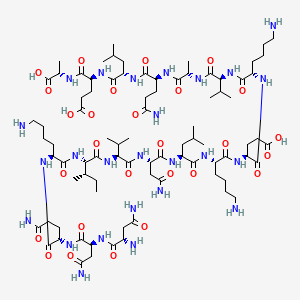
2-Furancarboxylicacid,tetrahydro-,1-methylethylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxylicacid,tetrahydro-,1-methylethylester(9CI) is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.197. This compound is a derivative of 2-furancarboxylic acid, where the furan ring is hydrogenated to form tetrahydrofuran, and the carboxylic acid group is esterified with isopropyl alcohol. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylicacid,tetrahydro-,1-methylethylester(9CI) typically involves the hydrogenation of 2-furancarboxylic acid to tetrahydrofuran-2-carboxylic acid, followed by esterification with isopropyl alcohol. The hydrogenation process is usually carried out using palladium (Pd) catalysts under hydrogen gas (H2) at elevated temperatures and pressures . The esterification reaction can be catalyzed by acids such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) under reflux conditions.
Industrial Production Methods
In industrial settings, the production of 2-Furancarboxylicacid,tetrahydro-,1-methylethylester(9CI) follows similar synthetic routes but on a larger scale. The hydrogenation and esterification processes are optimized for higher yields and efficiency. Continuous flow reactors and advanced catalytic systems are often employed to enhance the reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxylicacid,tetrahydro-,1-methylethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrahydrofuran-2-carboxylic acid.
Reduction: Reduction reactions can further hydrogenate the ester group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Tetrahydrofuran-2-carboxylic acid.
Reduction: Tetrahydrofuran-2-methanol.
Substitution: Tetrahydrofuran-2-carboxamide or other ester derivatives.
Scientific Research Applications
2-Furancarboxylicacid,tetrahydro-,1-methylethylester(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of 2-Furancarboxylicacid,tetrahydro-,1-methylethylester(9CI) involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions. The furan ring structure allows for interactions with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic acid: The parent compound with a furan ring and carboxylic acid group.
Tetrahydrofuran-2-carboxylic acid: The hydrogenated form of 2-furancarboxylic acid.
2-Furancarboxylicacid,tetrahydro-,methylester: An ester derivative with a methyl group instead of an isopropyl group.
Uniqueness
2-Furancarboxylicacid,tetrahydro-,1-methylethylester(9CI) is unique due to its specific esterification with isopropyl alcohol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Properties
CAS No. |
178461-70-6 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.197 |
IUPAC Name |
propan-2-yl oxolane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-6(2)11-8(9)7-4-3-5-10-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
DGZOZONCGXAPDH-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-ene-2-carbaldehyde](/img/structure/B574652.png)

![Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine](/img/structure/B574655.png)


![4,5,10,15-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B574665.png)
![2-Methylpyrrolo[1,2-A]pyrazine-1,3,4(2H)-trione](/img/structure/B574667.png)
